An In-Depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene (CAS: 934-71-4): Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-Bromo-4-(methylsulfinyl)benzene (CAS: 934-71-4): Synthesis, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 1-Bromo-4-(methylsulfinyl)benzene. It delves into its fundamental properties, synthesis protocols, spectroscopic signature, and critical applications, providing a holistic view of its utility in modern organic synthesis.
Introduction and Strategic Importance
1-Bromo-4-(methylsulfinyl)benzene, also known as 4-Bromophenyl methyl sulfoxide, is a bifunctional organic compound of significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a brominated aromatic ring and a methylsulfinyl group, makes it a versatile building block for constructing more complex molecular architectures.[1][3] The bromine atom serves as a reactive handle for a variety of cross-coupling reactions, while the chiral sulfoxide moiety can be exploited in asymmetric synthesis or modified to access different oxidation states (sulfide or sulfone).[1][4]
This unique combination of functionalities positions it as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and various fine chemicals.[1] This document provides an in-depth exploration of its synthesis, characterization, and strategic application.
Physicochemical and Spectroscopic Profile
The compound's identity is defined by its unique physical and spectroscopic properties, which are essential for its characterization and quality control.
Core Properties
A summary of the key physicochemical properties of 1-Bromo-4-(methylsulfinyl)benzene is presented below.
| Property | Value | Reference(s) |
| CAS Number | 934-71-4 | [2][5][6] |
| Molecular Formula | C₇H₇BrOS | [2][6][7] |
| Molecular Weight | 219.10 g/mol | [2][7] |
| IUPAC Name | 1-bromo-4-(methylsulfinyl)benzene | [6] |
| Synonyms | 4-Bromophenyl methyl sulfoxide, Methyl 4-bromophenyl sulfoxide | [2][8] |
| Physical Form | Solid | |
| Purity | Typically available at ≥95% | [6] |
Spectroscopic Signature
Accurate structural confirmation relies on a combination of spectroscopic techniques. While experimental data can vary slightly based on instrumentation and conditions, the expected spectral characteristics are as follows.
| Technique | Expected Characteristics |
| ¹H NMR | Two doublets in the aromatic region (~7.2-7.8 ppm) corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring. A singlet in the aliphatic region (~2.7 ppm) for the methyl (CH₃) protons. |
| ¹³C NMR | Six distinct signals are expected: four for the aromatic carbons (including the C-Br and C-S carbons) and one for the methyl carbon. |
| Mass Spec. (MS) | A characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine, with two peaks of nearly equal intensity at m/z 218 and 220, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[9] |
| Infrared (IR) | A strong absorption band around 1040-1090 cm⁻¹ corresponding to the S=O sulfoxide stretch. Aromatic C-H stretching above 3000 cm⁻¹ and C-Br stretching in the fingerprint region. |
Synthesis and Experimental Protocol
The most common and efficient synthesis of 1-Bromo-4-(methylsulfinyl)benzene involves the selective oxidation of its sulfide precursor, 1-bromo-4-(methylthio)benzene. Asymmetric synthesis methods are particularly valuable for producing enantiomerically enriched sulfoxides, which are highly sought-after in pharmaceutical development.[10]
Caption: General workflow for the synthesis of 1-Bromo-4-(methylsulfinyl)benzene.
Field-Proven Protocol: Asymmetric Sulfoxidation
The following protocol is adapted from established literature for the synthesis of enantioenriched (S)-(-)-4-Bromophenyl methyl sulfoxide, demonstrating a robust and reliable method.[10] This approach is favored for its high enantioselectivity, which is critical for applications in chiral synthesis.
Objective: To synthesize (S)-(-)-1-Bromo-4-(methylsulfinyl)benzene from 1-bromo-4-(methylthio)benzene via catalytic asymmetric oxidation.
Materials:
-
1-bromo-4-(methylthio)benzene (p-Bromophenyl methyl sulfide)
-
Vanadyl acetylacetonate (VO(acac)₂) - Catalyst
-
Chiral Schiff base ligand (e.g., (S)-(-)-2-(N-3,5-Diiodosalicylidene)amino-3,3-dimethyl-1-butanol)
-
Hydrogen peroxide (H₂O₂), ~35% aqueous solution
-
Dichloromethane (DCM) - Solvent
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, dissolve the chiral ligand (1.2 mol%) and vanadyl acetylacetonate (1.0 mol%) in dichloromethane (DCM). Stir the solution at room temperature for 30 minutes. The formation of the active catalyst complex is often indicated by a color change.
-
Substrate Addition: Add 1-bromo-4-(methylthio)benzene (1.0 equivalent) to the flask. The use of an inert atmosphere is crucial to prevent unwanted side reactions and catalyst degradation.
-
Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Add hydrogen peroxide (1.1 equivalents) dropwise via a syringe pump over 1-2 hours. Causality Note: The slow, controlled addition of the oxidant at a reduced temperature is critical to prevent over-oxidation to the corresponding sulfone and to maximize enantioselectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any excess peroxide. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from hot ethanol.[10] Trustworthiness Note: Recrystallization is a self-validating purification method; the formation of well-defined crystals is a strong indicator of purity, which should be confirmed by melting point analysis and spectroscopy.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, MS, and chiral HPLC to determine the enantiomeric excess (ee).
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-Bromo-4-(methylsulfinyl)benzene stems from the orthogonal reactivity of its two key functional groups.
Caption: Synthetic utility of 1-Bromo-4-(methylsulfinyl)benzene.
-
Cross-Coupling Reactions: The aryl bromide functionality is a workhorse in medicinal chemistry, readily participating in palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse aryl, vinyl, or amino substituents, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[1]
-
Sulfoxide as a Modifiable Group: The methylsulfinyl group can be oxidized to the corresponding sulfone or reduced to the sulfide. This allows for fine-tuning of the electronic and steric properties of the final molecule, which can be critical for optimizing drug potency and pharmacokinetic profiles.
-
Chiral Synthesis: Enantiomerically pure sulfoxides are valuable chiral auxiliaries, capable of directing stereoselective transformations at other parts of the molecule.
Safety, Handling, and Storage
As a laboratory chemical, 1-Bromo-4-(methylsulfinyl)benzene must be handled with appropriate precautions.
| GHS Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Data sourced from Sigma-Aldrich)
Handling and Storage Recommendations:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[11]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[11] If skin contact occurs, wash off immediately with plenty of water.[12]
Conclusion
1-Bromo-4-(methylsulfinyl)benzene (CAS 934-71-4) is a high-value, versatile chemical intermediate. Its utility is rooted in the dual reactivity of the aryl bromide and methylsulfinyl functional groups. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and materials science research.
References
- Vertex AI Search. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-(methylsulphinyl)benzene | CAS 934-71-4.
- BuyersGuideChem. (n.d.). 1-Bromo-4-(methylsulfinyl)benzene suppliers and producers.
- PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene.
- ChemBK. (2024, April 9). 1-bromo-4-(methylsulphonyl)benzene - Risk and Safety.
- J&K Scientific. (n.d.). (R)-1-Bromo-4-(methylsulfinyl)benzene, 98% | 28227-62-5.
- Echemi. (2022, October 15). 1-Bromo-4-(methylsulfonyl)benzene.
- AChemBlock. (n.d.). 1-bromo-4-methylsulfinylbenzene 95% | CAS: 934-71-4.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using.
- Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH.
- PubChem. (n.d.). 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958.
- Sigma-Aldrich. (n.d.). 1-Bromo-4-(methylsulfinyl)benzene | 934-71-4.
- Benchchem. (n.d.). 1-Bromo-4-(phenylsulfanylmethyl)benzene | 75954-35-7.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). 1-Bromo-4-(butylsulfinylmethyl)benzene | 1280786-57-3.
- Biosynth. (n.d.). 1-Bromo-4-(S-Methylsulfonimidoyl)Benzene | 145026-07-9 | VFA02607.
- Benchchem. (n.d.). Spectroscopic Analysis of 1-Bromo-4-(sec-butyl)benzene: A Technical Guide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromo-4-(methylsulfinyl)benzene suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 6. 1-bromo-4-methylsulfinylbenzene 95% | CAS: 934-71-4 | AChemBlock [achemblock.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 1-Bromo-4-(methylsulphinyl)benzene | C7H7BrOS | CID 3013958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chembk.com [chembk.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
